L-Alanine-13C3,15N
Description
Significance of Stable Isotope Labeling in Contemporary Metabolic Studies
Stable isotope labeling is a foundational technique in modern metabolomics, the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. numberanalytics.com Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of studies, including those involving human subjects. nih.govnih.gov The core principle involves introducing molecules containing heavier isotopes into a biological system and then using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to distinguish them from their naturally occurring, lighter counterparts. numberanalytics.comcreative-proteomics.com
This ability to "trace" the path of labeled molecules provides invaluable insights into:
Metabolic Pathways: Elucidating the sequence of biochemical reactions that metabolites undergo. silantes.comboku.ac.at
Metabolic Flux: Measuring the rate of turnover of metabolites within a pathway, offering a dynamic view of cellular activity. numberanalytics.comtandfonline.com
Nutrient Utilization: Understanding how cells and organisms absorb and utilize nutrients. creative-proteomics.com
Biosynthesis and Degradation: Tracking the synthesis of new molecules and the breakdown of existing ones. silantes.com
Rationale for Dual Carbon-13 and Nitrogen-15 (B135050) Isotopic Enrichment in L-Alanine
The dual labeling of L-alanine with both ¹³C and ¹⁵N offers a significant advantage over single-isotope labeling. While ¹³C tracers are instrumental for tracking the flow of carbon atoms through central carbon metabolism (e.g., glycolysis and the citric acid cycle), the addition of ¹⁵N allows for the simultaneous monitoring of nitrogen metabolism. nih.govcreative-proteomics.com This is particularly crucial for amino acids, as they are the building blocks of proteins and play a central role in nitrogen transport and disposal. nih.gov
By using L-Alanine-13C3,15N, researchers can gain a more detailed and comprehensive picture of metabolic networks. nih.gov For instance, it becomes possible to track not only where the carbon backbone of alanine (B10760859) is incorporated but also to which other molecules its amino group is transferred. This provides direct evidence for nitrogen-carrying reactions in amino acid and nucleotide metabolism. nih.gov This simultaneous tracking of carbon and nitrogen fluxes offers a more complete understanding of how these two fundamental metabolic processes are interconnected. biorxiv.orgnih.gov
Historical Context and Evolution of this compound Utilization as a Biochemical Tracer
The use of stable isotopes in biological research dates back to the 1930s. numberanalytics.comnih.gov Early studies laid the groundwork for understanding that biological molecules are in a constant state of flux. However, the widespread application of stable isotope tracers was initially limited by the available analytical technology. nih.gov
The development and refinement of mass spectrometry and NMR spectroscopy over the past several decades have been pivotal in advancing the field of metabolic research. nih.gov These technological advancements have enabled the precise detection and quantification of isotopically labeled molecules, even at very low concentrations.
Initially, studies often relied on singly labeled tracers. The evolution towards using doubly labeled compounds like this compound represents a significant methodological progression. This approach, coupled with advanced analytical platforms and computational modeling, allows for more complex and informative metabolic flux analysis. nih.govbiorxiv.org Today, this compound is utilized in a variety of research areas, from microbiology to human physiology, to unravel the complexities of cellular metabolism in both healthy and diseased states. creative-proteomics.comresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | ¹³C₃H₇¹⁵NO₂ |
| Molecular Weight | 93.07 g/mol |
| Isotopic Enrichment | >97-99% for both ¹³C and ¹⁵N |
| Applications | Metabolism, Metabolomics, Proteomics, Biomolecular NMR |
Note: The specific isotopic enrichment can vary between different commercial suppliers. isotope.comisotope.com
Research Findings Summary
| Research Area | Key Findings with this compound & Similar Tracers | Analytical Techniques |
| Metabolic Flux Analysis (MFA) | Enables simultaneous quantification of carbon and nitrogen fluxes, providing a more complete picture of cellular metabolism. nih.govbiorxiv.orgnih.gov Helps to resolve complex metabolic nodes where carbon and nitrogen pathways intersect. biorxiv.org | Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Amino Acid Metabolism | Traces the transamination reactions where the amino group of alanine is transferred to other molecules. nih.gov Provides insights into protein synthesis and breakdown. isotope.com | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |
| Nutrient Transport and Metabolism | Demonstrated the absorption and subsequent metabolism of dual-labeled alanine into other compounds in plant roots. | Not specified in the provided context. |
| Central Carbon & Nitrogen Metabolism | Identifies key hubs in nitrogen metabolism, such as the central role of glutamate (B1630785) as a nitrogen donor in mycobacteria. biorxiv.orgnih.gov | High-Resolution Mass Spectrometry (HRMS) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(15N)azanyl(1,2,3-13C3)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-UVYXLFMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C@@H]([13C](=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583959 | |
| Record name | L-(~13~C_3_,~15~N)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.065 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312623-85-1 | |
| Record name | L-(~13~C_3_,~15~N)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Isotopic Enrichment for L Alanine 13c3,15n
Enzymatic and Chemical Synthesis Pathways for Isotope Incorporation
The incorporation of carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) isotopes into the L-alanine molecule can be achieved through both enzymatic and chemical routes, each offering distinct advantages.
Enzymatic Synthesis: This approach often utilizes enzymes to catalyze the formation of L-alanine from isotopically labeled precursors. A common method involves the use of alanine (B10760859) transaminase (ALT), which facilitates the transfer of an amino group from a donor to a ¹³C-labeled pyruvate (B1213749). When ¹⁵N-labeled amino acid donors are used, this results in the formation of L-Alanine-13C3,15N.
Another biosynthetic route involves the use of microorganisms like Corynebacterium glutamicum, which have been genetically optimized to produce L-alanine. By cultivating these bacteria in a medium containing ¹³C-labeled glucose and a ¹⁵N-labeled nitrogen source, such as ammonium (B1175870) sulfate, the organism naturally synthesizes this compound. ckisotopes.com
Chemical Synthesis: The Strecker synthesis is a widely adopted chemical method for producing alpha-amino acids. For this compound, this process would start with ¹³C-labeled acetaldehyde, which reacts with ¹⁵N-labeled ammonium chloride and potassium cyanide to form the corresponding aminonitrile. Subsequent hydrolysis of the aminonitrile yields this compound. Controlling the stereochemistry to produce the desired L-enantiomer is a critical challenge in chemical synthesis, often requiring additional resolution steps.
Industrial Production Methodologies for High Isotopic Purity
The industrial-scale production of this compound prioritizes high yield, cost-effectiveness, and, most importantly, high isotopic purity.
Fermentation: Large-scale fermentation using genetically engineered microorganisms is a primary industrial method. Bioreactors with capacities of up to 10,000 liters are used to cultivate optimized strains of bacteria in a controlled environment with isotopically labeled feedstocks. This method can achieve high titers of L-alanine, often in the range of 120–150 g/L, with isotopic purity exceeding 99%.
Continuous Flow Synthesis: Emerging technologies like continuous flow reactors are being implemented to enhance control and reproducibility. In this setup, immobilized enzymes are used in a microfluidic system for continuous transamination, allowing for precise control over reaction conditions and residence time.
Purification: Regardless of the synthesis method, rigorous purification steps are essential to achieve high chemical and isotopic purity. These processes typically involve techniques such as ion-exchange chromatography, crystallization, and filtration to remove unlabeled or partially labeled molecules, as well as other impurities.
Analytical Validation of Isotopic Enrichment and Positional Labeling
To ensure the quality and reliability of this compound for research applications, comprehensive analytical validation is required to confirm the isotopic enrichment and the precise location of the isotopic labels.
Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for determining isotopic purity. chemie-brunschwig.ch High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, can accurately measure the mass-to-charge ratio of the molecule, allowing for the quantification of the enrichment of ¹³C and ¹⁵N. Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for the absolute quantification of biomolecules and is used to verify the concentration of the labeled compound. chemie-brunschwig.chnist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful tool for validating isotopic labeling. chemie-brunschwig.ch For this compound, ¹³C-NMR and ¹⁵N-NMR spectra provide detailed information about the chemical environment of each labeled atom, confirming their position within the molecule. sigmaaldrich.com The presence and splitting patterns of the signals can definitively verify the positional labeling. For instance, the ¹³C signal for the carboxyl group appears around 178 ppm, while the α-carbon signal is observed at approximately 52 ppm.
The combination of these analytical techniques ensures that the final product meets the stringent requirements for use in metabolic studies, proteomics, and other advanced research fields. anaspec.comisotope.com
Table 1: Comparison of Synthesis Methods for this compound
| Method | Typical Yield (%) | Typical Purity (%) | Scalability |
|---|---|---|---|
| Enzymatic Synthesis | 95 | >99 | Low to Moderate |
| Chemical Synthesis | 75-85 | >98 | High |
| Industrial Fermentation | >85 | >99 | Very High |
Table 2: Analytical Techniques for Validation
| Technique | Purpose | Key Findings |
|---|---|---|
| Mass Spectrometry (MS) | Isotopic Purity Assessment | Determines the percentage of molecules that are fully labeled with ¹³C and ¹⁵N. |
| Nuclear Magnetic Resonance (NMR) | Positional Labeling Confirmation | Verifies the specific locations of the ¹³C and ¹⁵N atoms within the alanine molecule. |
Advanced Spectroscopic and Spectrometric Methodologies Utilizing L Alanine 13c3,15n
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in L-Alanine-13C3,15N Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique that leverages the unique properties of this compound to investigate biological systems at the molecular level. nih.gov The presence of ¹³C and ¹⁵N nuclei, both of which are NMR-active, enhances the information content of NMR spectra, enabling detailed studies of molecular structure, dynamics, and metabolic processes. nih.govportlandpress.com
Structural Biology and Molecular Dynamics Elucidation via Carbon-13 and Nitrogen-15 (B135050) NMR
The incorporation of this compound into proteins and other biomolecules is a cornerstone of modern structural biology. isotope.comisotope.com Uniform or selective labeling with ¹³C and ¹⁵N significantly improves the resolution and sensitivity of NMR experiments, which is particularly crucial for studying large proteins and complex molecular assemblies. nih.govportlandpress.comcambridge.org
In these applications, the labeled alanine (B10760859) residues act as probes, providing detailed information about their local chemical environment and conformational dynamics. isotope.comnih.gov Carbon-13 NMR can reveal internuclear distances, which are essential for determining the three-dimensional structure of proteins. Simultaneously, Nitrogen-15 NMR provides insights into the protein backbone and the dynamics of molecular interactions. cambridge.org This dual-labeling strategy is instrumental in understanding protein folding, stability, and function. isotope.com
Key Research Findings in Structural Biology:
| Research Area | Key Finding | Significance |
| Protein Structure Determination | Labeled alanine helps in determining internuclear distances, crucial for accurate 3D models. | Provides high-resolution structural data essential for understanding protein function and for drug design. |
| Molecular Dynamics | Tracking ¹³C and ¹⁵N relaxation rates reveals information about the flexibility and motion of different parts of a protein. | Elucidates how protein dynamics are related to their biological activity and interactions with other molecules. |
| Protein-Ligand Interactions | Changes in the NMR signals of labeled alanine upon ligand binding can map the interaction sites and characterize the binding affinity. | Facilitates the discovery and optimization of new drugs by providing a detailed view of how they bind to their targets. |
Real-time Metabolic Flux Monitoring by In Situ NMR
In situ NMR spectroscopy, which allows for the observation of metabolic processes within living cells in real-time, is greatly enhanced by the use of this compound. nih.gov By introducing this labeled amino acid into a biological system, researchers can follow its metabolic fate as it is converted into other molecules. nih.gov
The ¹³C and ¹⁵N labels act as tracers, allowing for the unambiguous identification and quantification of downstream metabolites. This provides a dynamic view of metabolic pathways, revealing the rates (fluxes) of different reactions. nih.gov For instance, the conversion of L-alanine to pyruvate (B1213749), a central hub in metabolism, can be directly monitored, providing insights into glycolysis, gluconeogenesis, and the citric acid cycle. researchgate.net
Development of Novel NMR Techniques for Enhanced Resolution and Sensitivity
The unique properties of this compound also make it a valuable tool for the development and refinement of new NMR methodologies. dokumen.pub Techniques such as Transverse Relaxation-Optimized Spectroscopy (TROSY) and various multi-dimensional NMR experiments have been advanced through the use of specifically labeled samples, including those containing this compound. cambridge.org
These advanced techniques are designed to overcome the challenges of studying large biomolecules, where signal overlap and rapid signal decay can limit the quality of the data. portlandpress.comnih.gov By selectively observing the ¹³C and ¹⁵N signals from the labeled alanine, researchers can simplify complex spectra and enhance both resolution and sensitivity. cambridge.org For example, this compound can be used for precise magic angle adjustment in solid-state NMR experiments, which improves spectral quality. dokumen.pub
Mass Spectrometry (MS) and Isotope Ratio Mass Spectrometry (IRMS) in this compound Studies
Mass spectrometry (MS) is another powerful analytical technique that benefits significantly from the use of this compound. ckisotopes.com MS-based methods are used to measure the mass-to-charge ratio of ions, allowing for the precise quantification of labeled and unlabeled metabolites. ckisotopes.com
Quantitative Metabolic Flux Analysis (MFA) and Fluxomics
Metabolic Flux Analysis (MFA) is a key application where this compound is used to quantify the rates of metabolic reactions within a cell. nih.govresearchgate.net In these experiments, cells are cultured in a medium containing the labeled alanine. As the cells metabolize the this compound, the ¹³C and ¹⁵N atoms are incorporated into a wide range of other metabolites. researchgate.netnih.gov
By analyzing the mass distribution of these downstream metabolites using MS, researchers can determine the extent of label incorporation. This information is then used in computational models to calculate the fluxes through various metabolic pathways. nih.govbiorxiv.org The dual labeling of this compound is particularly advantageous as it allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more comprehensive picture of cellular metabolism. nih.govembopress.org This approach, often referred to as fluxomics, is critical for understanding cellular physiology in both health and disease. researchgate.net
Table of Labeled Metabolites in MFA Studies:
| Precursor | Labeled Atom(s) | Key Downstream Metabolites | Metabolic Pathway(s) Investigated |
| This compound | ¹³C, ¹⁵N | Pyruvate, Lactate (B86563), Citrate (B86180) Cycle Intermediates, other Amino Acids | Glycolysis, Citric Acid Cycle, Amino Acid Metabolism |
| [U-¹³C] Glucose | ¹³C | Glycolytic intermediates, Pyruvate, Lactate, Citrate | Central Carbon Metabolism |
| [U-¹³C, ¹⁵N] Glutamine | ¹³C, ¹⁵N | Glutamate (B1630785), Citrate Cycle Intermediates, other Amino Acids | Glutaminolysis, Anaplerosis |
Isotope Dilution Analysis for Metabolite Quantification
Isotope dilution analysis is a highly accurate method for quantifying the concentration of specific metabolites in a biological sample. ckisotopes.comshoko-sc.co.jp In this technique, a known amount of an isotopically labeled standard, such as this compound, is added to the sample.
The labeled standard acts as an internal benchmark. By measuring the ratio of the naturally abundant (unlabeled) metabolite to the isotopically labeled standard using mass spectrometry, the absolute concentration of the metabolite in the original sample can be determined with high precision. ckisotopes.com This method corrects for variations in sample preparation and instrument response, making it a gold standard for quantitative metabolomics. ckisotopes.com
Proteomics and Protein Turnover Studies with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used mass spectrometry-based technique for the quantitative analysis of proteins. The methodology relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. ckgas.com This approach allows for the direct comparison of protein abundance between different cell populations.
The core principle of SILAC involves growing two distinct cell populations in otherwise identical culture media, with the key difference being the isotopic form of a specific amino-acid. One population is cultured in a "light" medium containing the natural, unlabeled amino acid, while the other is grown in a "heavy" medium containing a stable isotope-labeled version of the same amino acid. ckgas.com Over several cell divisions, the labeled amino acid is fully incorporated into all newly synthesized proteins. ckgas.com
This compound serves as a "heavy" amino acid for SILAC applications. medchemexpress.commedchemexpress.com In this molecule, the three carbon atoms are replaced by the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is replaced by the heavy isotope Nitrogen-15 (¹⁵N). This labeling strategy results in a well-defined mass shift for every alanine residue in a peptide sequence, which is readily detectable by a mass spectrometer.
Once labeling is complete, the cell populations are combined, and the proteins are extracted and digested, typically with trypsin. The resulting peptide mixtures are then analyzed by LC-MS/MS. Because the heavy and light peptide pairs are chemically identical, they co-elute during liquid chromatography. creative-peptides.com However, they are distinguishable in the mass spectrometer due to the mass difference imparted by the isotopic labels. The ratio of the signal intensities of the heavy and light peptide pairs provides a precise and accurate measure of the relative abundance of the corresponding protein between the two samples.
While essential amino acids like lysine (B10760008) and arginine are commonly used in SILAC due to their prevalence at trypsin cleavage sites, non-essential amino acids such as L-Alanine can also be employed for specific research questions, particularly in studies of protein turnover and amino acid metabolism. creative-peptides.com The use of this compound allows researchers to track the dynamics of protein synthesis and degradation, providing insights into the lifecycle of proteins under various cellular conditions. creative-peptides.comckisotopes.com
Table 1: Application of this compound in Proteomics
| Methodology | Application | Principle |
|---|---|---|
| SILAC | Quantitative Proteomics | Metabolic incorporation of "heavy" this compound into proteins for relative quantification via mass spectrometry. ckgas.com |
Tracing Carbon and Nitrogen Atom Transitions via GC-MS and LC-MS Platforms
The dual labeling of L-Alanine with both ¹³C and ¹⁵N in this compound makes it an exceptional tracer for metabolic flux analysis (MFA). medchemexpress.commedchemexpress.com This compound allows researchers to simultaneously follow the metabolic fate of both the carbon skeleton and the amino nitrogen group as they are incorporated into various downstream metabolites. nih.govnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical platforms used to detect and quantify these isotopically labeled molecules within a cell's metabolome. creative-peptides.comnih.gov
When cells are cultured in the presence of this compound, the labeled alanine is taken up and enters central carbon metabolism. Through the action of alanine transaminase, the ¹⁵N-labeled amino group is transferred to other keto-acids, forming new ¹⁵N-labeled amino acids. The ¹³C₃-labeled pyruvate backbone can enter the mitochondria to be converted into acetyl-CoA or oxaloacetate, which are key entry points into the tricarboxylic acid (TCA) cycle.
Research studies have effectively used this compound to map metabolic pathways in various cell types, including cancer cells. For instance, in studies of pancreatic ductal adenocarcinoma (PDAC) cells, isotope tracing with ¹³C₃- and ¹⁵N-labeled alanine revealed significant incorporation of the labeled atoms into a wide array of metabolites. nih.govaacrjournals.org This demonstrates that alanine serves as a crucial nutrient, contributing to both energy production and the biosynthesis of other molecules. nih.gov
The key transitions observed include:
Carbon (¹³C): The three labeled carbons from alanine can be traced into TCA cycle intermediates like citrate, as well as into the carbon backbones of newly synthesized amino acids and fatty acids. nih.govaacrjournals.org
Nitrogen (¹⁵N): The labeled nitrogen is primarily transferred via transamination reactions, leading to the formation of ¹⁵N-labeled amino acids such as glutamate and aspartate. nih.govaacrjournals.org
By measuring the mass isotopologue distributions of these downstream metabolites, researchers can quantify the contribution of alanine to various metabolic pathways and understand how these pathways are altered in different physiological or pathological states. nih.govnih.gov
Table 2: Observed Metabolic Fate of Labeled Atoms from this compound
| Labeled Atom | Pathway | Key Metabolites Labeled | Research Context |
|---|---|---|---|
| Carbon (¹³C₃) | TCA Cycle | Citrate, Malate (B86768), Aspartate | Pancreatic Cancer Metabolism nih.govaacrjournals.org |
| Carbon (¹³C₃) | Fatty Acid Synthesis | De novo synthesized fatty acids | Anabolic pathways in cancer cells nih.gov |
| Nitrogen (¹⁵N) | Transamination | Glutamate, Aspartate, Proline, Serine | Amino acid homeostasis in cancer cells nih.govaacrjournals.org |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| L-Alanine |
| Carbon-13 |
| Nitrogen-15 |
| Lysine |
| Arginine |
| Pyruvate |
| Acetyl-CoA |
| Oxaloacetate |
| Citrate |
| Glutamate |
| Aspartate |
| Malate |
| Proline |
| Serine |
Investigation of Metabolic Pathways and Biochemical Transformations Using L Alanine 13c3,15n
Alanine (B10760859) Transamination and Pyruvate (B1213749) Metabolism
The initial and pivotal step in alanine metabolism is its conversion to pyruvate through a process called transamination. This reaction, catalyzed by alanine transaminase, involves the transfer of alanine's amino group to α-ketoglutarate, yielding pyruvate and glutamate (B1630785). The use of L-Alanine-13C3,15N allows for the simultaneous tracking of both the carbon skeleton (¹³C₃) into pyruvate and the nitrogen atom (¹⁵N) into glutamate, providing a detailed picture of this metabolic hub.
Role in the Glucose-Alanine Cycle and Inter-organ Carbon Exchange
The glucose-alanine cycle is a critical inter-organ metabolic loop that facilitates the transport of nitrogen from peripheral tissues, primarily muscle, to the liver. cymitquimica.com this compound has been instrumental in quantifying the flux through this cycle. In muscle, glucose is metabolized to pyruvate, which is then transaminated using amino groups from branched-chain amino acid catabolism to form alanine. This newly synthesized alanine, now carrying the isotopic labels, is released into the bloodstream and taken up by the liver.
In the liver, the process is reversed: the labeled alanine is converted back to labeled pyruvate, and the labeled nitrogen is transferred to form urea (B33335), which is then excreted. The labeled pyruvate can then enter gluconeogenesis to produce glucose, which can be released back into the circulation for use by peripheral tissues, thus completing the cycle. Studies utilizing this compound have provided quantitative data on the rates of this cycle under various physiological and pathological conditions, highlighting its importance in maintaining nitrogen balance and blood glucose homeostasis. nih.govescholarship.org
Alanine-Pyruvate Transaminase (GPT) Isoform-Specific Contributions (e.g., GPT1 vs. GPT2)
Alanine transaminase exists in two primary isoforms: GPT1, located in the cytosol, and GPT2, found within the mitochondria. thno.org These isoforms play distinct roles in cellular metabolism, and this compound has been a key tool in dissecting their specific contributions.
Research in pancreatic cancer cells, for instance, has shown a selective expression of the mitochondrial isoform, GPT2. nih.gov By tracing the fate of ¹³C₃- and ¹⁵N-labeled alanine, studies have demonstrated that these cancer cells preferentially utilize mitochondrial pathways for alanine metabolism. nih.govaacrjournals.org The labeled alanine is imported into the mitochondria and converted to pyruvate by GPT2, directly fueling the Tricarboxylic Acid (TCA) cycle. nih.gov This compartmentalization allows cancer cells to sustain energy production and biosynthesis while sparing cytosolic pyruvate for other metabolic needs, such as lactate (B86563) production. aacrjournals.org The ability to trace both carbon and nitrogen from this compound has been crucial in revealing this metabolic reprogramming and identifying GPT2 as a potential therapeutic target. nih.gov
Table 1: Research Findings on Alanine Transamination and Pyruvate Metabolism using this compound
| Research Area | Key Finding | Significance |
| Glucose-Alanine Cycle | Quantified the rate of inter-organ nitrogen and carbon transport between muscle and liver. | Elucidated the role of alanine in maintaining nitrogen balance and providing gluconeogenic substrate to the liver. |
| Pancreatic Cancer Metabolism | Demonstrated the preferential utilization of mitochondrial GPT2 for alanine transamination. nih.govaacrjournals.org | Revealed a metabolic adaptation in cancer cells that supports TCA cycle activity and identified GPT2 as a potential therapeutic target. nih.gov |
| Mitochondrial Pyruvate Metabolism | Showed that alanine-derived pyruvate can fuel the TCA cycle independently of glucose-derived pyruvate. aacrjournals.org | Highlighted the metabolic flexibility of cells and the importance of non-carbohydrate sources for mitochondrial energy production. |
Gluconeogenesis Pathway Elucidation
Gluconeogenesis, the synthesis of new glucose from non-carbohydrate precursors, is a vital pathway for maintaining blood glucose levels, particularly during fasting. nih.govannualreviews.org Alanine is a primary substrate for this process in the liver. mit.edu The use of this compound allows for precise tracing of the carbon atoms from alanine as they are incorporated into glucose and other metabolic intermediates.
Tracing Alanine-Derived Carbon into Glucose and Associated Intermediates
When this compound is introduced into a biological system, the ¹³C₃-labeled pyruvate generated from its transamination enters the gluconeogenic pathway. This labeled pyruvate is first carboxylated to form labeled oxaloacetate, a key four-carbon intermediate. From there, the labeled carbons can be tracked through the subsequent enzymatic steps of gluconeogenesis, ultimately appearing in the newly synthesized glucose molecule.
Regulation of Gluconeogenic Flux in Physiologic and Pathophysiologic States
The rate of gluconeogenesis is tightly regulated by hormones and the availability of substrates. annualreviews.org Isotopic tracer studies with compounds like this compound have been crucial in understanding how this regulation occurs under different conditions. For instance, in type 2 diabetes, increased gluconeogenesis is a major contributor to hyperglycemia. nih.gov By infusing labeled alanine, researchers can measure the increased flux from alanine to glucose in diabetic states, providing insights into the underlying pathophysiology. mit.edu
Furthermore, these tracing experiments can reveal the effects of therapeutic interventions. For example, studies have shown that metformin, a common anti-diabetic drug, can suppress gluconeogenesis by reducing anaplerosis, the replenishment of TCA cycle intermediates. nih.gov The ability to track the flow of labeled carbons from alanine provides a direct measure of the drug's effect on this key metabolic pathway.
Table 2: Research Findings on Gluconeogenesis using this compound
| Condition | Key Finding | Significance |
| Fasting | Alanine is a major precursor for hepatic glucose production. nih.gov | Highlights the importance of the glucose-alanine cycle in maintaining euglycemia during periods of fasting. |
| Type 2 Diabetes | Increased conversion of alanine to glucose contributes to hyperglycemia. nih.gov | Provides a quantitative measure of the dysregulation of gluconeogenesis in this disease state. |
| Hyperthyroidism | Increased flux through pyruvate kinase relative to gluconeogenic flux in hepatocytes. nih.gov | Demonstrates the impact of hormonal status on the intricate balance between glycolysis and gluconeogenesis. |
| Zebrafish Development | Gluconeogenesis from alanine occurs in the extraembryonic yolk syncytial layer. oup.com | Identifies a novel site of glucose production during embryonic development. |
Tricarboxylic Acid (TCA) Cycle and Anaplerotic Flux
The Tricarboxylic Acid (TCA) cycle is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP. Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes. This compound is an excellent tracer for studying both the oxidative and anaplerotic roles of alanine.
The ¹³C₃-pyruvate derived from labeled alanine can have two primary fates related to the TCA cycle. It can be converted to ¹³C₂-acetyl-CoA by pyruvate dehydrogenase and enter the cycle for oxidation. Alternatively, it can be carboxylated to ¹³C₃-oxaloacetate by pyruvate carboxylase, an anaplerotic reaction that replenishes the pool of TCA cycle intermediates.
Studies in pancreatic cancer have shown that alanine-derived carbon significantly contributes to TCA cycle intermediates. aacrjournals.org The labeling patterns observed in metabolites like citrate (B86180), succinate, and malate (B86768) after administration of ¹³C₃-alanine reveal the extent to which alanine fuels the TCA cycle. researchgate.net This anaplerotic role is particularly important in proliferating cells, which have a high demand for biosynthetic precursors derived from the TCA cycle. The dual-labeling of this compound also allows for the tracking of the nitrogen atom into other amino acids, such as aspartate and glutamine, which are synthesized from TCA cycle intermediates. nih.gov This provides a comprehensive view of how alanine contributes to both carbon and nitrogen metabolism through its connection to the TCA cycle.
Table 3: Research Findings on the TCA Cycle and Anaplerosis using this compound
| Research Area | Key Finding | Significance |
| Cancer Metabolism | Alanine serves as a significant source of carbon for the TCA cycle in pancreatic cancer cells. aacrjournals.org | Demonstrates the role of alanine in sustaining the bioenergetic and biosynthetic needs of tumor cells. |
| Metabolic Flexibility | Alanine can fuel the TCA cycle independently of glucose, particularly when mitochondrial pyruvate import from glycolysis is inhibited. aacrjournals.org | Highlights the ability of cells to adapt their metabolism by utilizing alternative fuel sources. |
| Anaplerotic Pathways | Alanine contributes to the replenishment of TCA cycle intermediates through its conversion to pyruvate and subsequent carboxylation. | Elucidates a key mechanism by which cells maintain TCA cycle function during active growth and biosynthesis. |
Entry Points and Contributions of Alanine-Derived Carbon to the TCA Cycle
This compound is instrumental in tracing the entry and contribution of alanine's carbon skeleton to the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. nih.gov The primary route for alanine's entry into central carbon metabolism is through its conversion to pyruvate via the action of alanine transaminase. This ¹³C-labeled pyruvate can then enter the TCA cycle through several key reactions.
One major entry point is the oxidative decarboxylation of pyruvate to form acetyl-CoA, catalyzed by the pyruvate dehydrogenase complex. This ¹³C-labeled acetyl-CoA then condenses with oxaloacetate to form citrate, initiating the TCA cycle. By tracking the distribution of the ¹³C label in TCA cycle intermediates such as citrate, succinate, and malate, researchers can quantify the contribution of alanine to oxidative metabolism. nih.govaacrjournals.org
Studies in pancreatic ductal adenocarcinoma (PDAC) cells have demonstrated that alanine-derived carbon significantly contributes to the pool of TCA cycle intermediates. nih.govaacrjournals.org In these cancer cells, the mitochondrial isoform of glutamic-pyruvic transaminase (GPT2) plays a crucial role in converting alanine to pyruvate within the mitochondria, directly fueling the TCA cycle. nih.govaacrjournals.org This highlights the importance of alanine as a bioenergetic substrate in certain pathological states. nih.govaacrjournals.org
The anaplerotic, or replenishing, role of alanine in the TCA cycle can also be investigated using this compound. Pyruvate derived from labeled alanine can be carboxylated to form oxaloacetate by pyruvate carboxylase, directly replenishing TCA cycle intermediates that may have been withdrawn for biosynthetic purposes.
Interplay with Other Central Carbon Metabolic Pathways
The use of this compound extends beyond the TCA cycle, allowing for the investigation of its interplay with other central carbon metabolic pathways. The ¹³C-labeled pyruvate derived from alanine can be directed towards several metabolic fates, providing insights into the metabolic flexibility of cells.
Gluconeogenesis: In tissues such as the liver, the carbon backbone of alanine is a significant precursor for gluconeogenesis, the synthesis of glucose from non-carbohydrate sources. By tracking the incorporation of ¹³C from this compound into glucose, the rate and regulation of the glucose-alanine cycle can be quantified.
Fatty Acid Synthesis: The acetyl-CoA generated from labeled alanine can be used for de novo fatty acid synthesis. nih.govaacrjournals.org Isotope tracing studies have shown that in certain cancer cells, alanine-derived carbons are incorporated into fatty acids, indicating a link between amino acid catabolism and lipid biosynthesis. nih.govaacrjournals.org
Lactate Production: Under anaerobic conditions or in cells exhibiting the Warburg effect, pyruvate is predominantly converted to lactate. Tracing studies with this compound can reveal the extent to which alanine contributes to lactate production. aacrjournals.org
The ability to trace the fate of both the carbon and nitrogen atoms of this compound provides a comprehensive view of how this amino acid is integrated into the broader metabolic network of the cell.
Protein Synthesis, Turnover, and Structural Dynamics
This compound is a valuable tool for investigating various aspects of protein metabolism and structure. The incorporation of this stable isotope-labeled amino acid into proteins allows for the quantification of protein synthesis rates, the elucidation of protein conformational changes, and the production of labeled proteins for structural studies. thermofisher.comisotope.com
Quantification of Protein Synthesis Rates in Vivo and In Vitro
The rate of protein synthesis can be determined by measuring the incorporation of this compound into newly synthesized proteins over time. e-acnm.orgphysiology.org This can be achieved in both in vivo and in vitro systems.
In in vivo studies, a tracer amount of this compound is administered to an organism, and tissue or fluid samples are collected at various time points. e-acnm.org The enrichment of the isotope in specific proteins, often measured by mass spectrometry, is used to calculate the fractional synthesis rate (FSR) of that protein. physiology.org This approach has been used to study the dynamics of muscle protein synthesis in response to various stimuli. e-acnm.org
In vitro studies, such as those using cell cultures or isolated tissues, also utilize this compound to measure protein synthesis. thuenen.de By adding the labeled amino acid to the culture medium, researchers can monitor its incorporation into cellular proteins and determine how different conditions or treatments affect protein synthesis rates. thuenen.de
The dual labeling of this compound offers advantages in these studies by allowing for the simultaneous tracking of both carbon and nitrogen, providing a more complete picture of amino acid incorporation into proteins.
| Study Type | Model System | Key Finding | Reference |
|---|---|---|---|
| In Vivo | Human Skeletal Muscle | Enables quantification of protein dynamics and turnover in response to anabolic stimuli. | e-acnm.org |
| In Vivo | Human Plasma Proteins | Allowed for the measurement of the fractional synthesis rate of 29 different plasma proteins. | physiology.org |
| In Vitro | Chick Liver Homogenates | Demonstrated the suitability of stable isotope tracers for studying protein synthesis in isolated tissues. | thuenen.de |
Elucidation of Protein Conformational Changes and Molecular Interactions
This compound is employed in nuclear magnetic resonance (NMR) spectroscopy to study protein structure, dynamics, and interactions. isotope.comillinois.edu By incorporating this labeled amino acid into a protein of interest, specific atoms within the protein become "visible" to NMR. illinois.edu
This selective labeling helps to simplify complex NMR spectra, especially for large proteins, and allows for the detailed analysis of:
Protein Folding and Stability: By monitoring the chemical shifts and relaxation properties of the labeled alanine residues, researchers can gain insights into the protein's three-dimensional structure and how it changes under different conditions.
Molecular Interactions: Labeled alanine can serve as a probe to identify binding sites and characterize the interactions between a protein and its ligands, such as other proteins, nucleic acids, or small molecules. illinois.edu
Conformational Dynamics: The movement and flexibility of different regions of a protein can be studied by analyzing the NMR signals from the incorporated this compound. isotope.com
The use of this compound in conjunction with advanced NMR techniques provides a powerful approach for understanding the relationship between protein structure, dynamics, and function. isotope.comillinois.edu
Cell-Free Protein Synthesis Systems for Labeled Protein Production
Cell-free protein synthesis (CFPS) systems have emerged as a valuable platform for producing proteins labeled with stable isotopes like this compound. thermofisher.comnih.govsynthelis.com These systems utilize cell extracts containing the necessary machinery for transcription and translation to synthesize proteins in a test tube. isotope.com
Advantages of using CFPS for producing labeled proteins include:
High Incorporation Efficiency: The open nature of the system allows for the direct addition of labeled amino acids, leading to high incorporation efficiency and minimizing waste of expensive isotopic labels. thermofisher.comsynthelis.com
Production of Difficult Proteins: CFPS can be used to produce proteins that are toxic to or insoluble in traditional in vivo expression systems. thermofisher.comsynthelis.com
Selective Labeling: It is straightforward to incorporate specific labeled amino acids, such as this compound, into the protein of interest without scrambling of the label to other amino acids. nih.gov
Rapid Expression: Protein expression can often be achieved in a matter of hours, compared to the days required for some in vivo methods. thermofisher.com
The combination of CFPS and stable isotope labeling with this compound provides a robust method for generating high-quality labeled proteins for a variety of downstream applications, particularly structural studies by NMR. nih.govsynthelis.com
| Advantage | Description | Reference |
|---|---|---|
| High Incorporation Efficiency | Direct addition of labeled amino acids to the reaction mixture ensures efficient use of the isotope. | thermofisher.comsynthelis.com |
| Expression of Difficult Proteins | Enables the production of proteins that may be toxic or insoluble when expressed in living cells. | thermofisher.comsynthelis.com |
| Selective Labeling | Allows for the specific incorporation of labeled amino acids with minimal metabolic scrambling. | nih.gov |
| Speed | Protein synthesis is typically much faster than in vivo expression systems. | thermofisher.com |
Nitrogen Metabolism and Amino Acid Interconversions
The ¹⁵N label in this compound is a crucial tool for tracing the fate of alanine's amino group and understanding its role in nitrogen metabolism and the interconversion of amino acids. nih.govnih.gov
When this compound undergoes transamination, its ¹⁵N-labeled amino group is transferred to an α-keto acid, forming a new ¹⁵N-labeled amino acid, while the alanine carbon skeleton is converted to pyruvate. The primary acceptor of the amino group is often α-ketoglutarate, which is converted to ¹⁵N-labeled glutamate. This labeled glutamate can then serve as a nitrogen donor for the synthesis of other amino acids through subsequent transamination reactions.
By tracking the appearance of the ¹⁵N label in other amino acids, researchers can map the pathways of nitrogen flow and quantify the rates of amino acid interconversion. For example, studies using ¹⁵N-labeled alanine have shown its effective use in the synthesis of body proteins, with the nitrogen being rapidly incorporated into other amino acids and nitrogenous compounds like urea. nih.gov
Investigating nitrogen metabolism with this compound provides insights into:
De Novo Synthesis of Amino Acids: The rate at which the nitrogen from alanine is used to synthesize other non-essential amino acids can be determined. nih.gov
Urea Cycle Activity: The incorporation of ¹⁵N into urea, the primary end product of nitrogen metabolism in mammals, can be measured to assess the activity of the urea cycle. nih.gov
Nitrogen Balance: By tracing the flow of ¹⁵N through various metabolic pools, a more detailed understanding of whole-body nitrogen homeostasis can be achieved. nih.gov
Tracing Nitrogen Flux through Transaminase Networks and Urea Cycle
This compound is instrumental in elucidating the dynamics of nitrogen transport and disposal. The ¹⁵N label allows for precise tracking of the amino group as it is transferred to other molecules through transamination reactions, which are central to amino acid metabolism. dacollege.org
Transaminases, such as alanine transaminase (ALT), catalyze the transfer of alanine's amino group to α-ketoglutarate, forming glutamate and pyruvate. dacollege.org By monitoring the appearance of ¹⁵N in glutamate and other amino acids, researchers can map the flow of nitrogen through these interconnected networks. nih.govnih.gov This process is a key component of the glucose-alanine cycle, a mechanism for skeletal muscle to transport nitrogen to the liver. dacollege.org In the liver, the nitrogen from alanine can be incorporated into the urea cycle for excretion. dacollege.orgnih.gov
Studies using ¹⁵N-labeled alanine have demonstrated the rapid exchange of nitrogen among amino acids. nih.gov For instance, following administration of ¹⁵N-alanine to rats, the label is quickly transferred to glutamate. Subsequently, this ¹⁵N-labeled glutamate can contribute its nitrogen to the formation of urea. nih.gov This demonstrates that alanine-derived nitrogen is a direct precursor for urea synthesis, a critical process for removing excess ammonia (B1221849) from the body. nih.gov The dual-labeling approach enables the simultaneous measurement of carbon and nitrogen fluxes, providing a comprehensive view of these metabolic processes. nih.gov
Table 1: Key Enzymes in Alanine-Mediated Nitrogen Flux
| Enzyme | Gene | Location | Reaction | Metabolic Pathway |
|---|---|---|---|---|
| Alanine Transaminase (ALT) | GPT | Cytosolic | Alanine + α-Ketoglutarate ↔ Pyruvate + Glutamate | Glucose-Alanine Cycle, Amino Acid Metabolism |
| Glutamic-Pyruvic Transaminase 2 | GPT2 | Mitochondrial | Alanine + α-Ketoglutarate ↔ Pyruvate + Glutamate | Amino Acid Metabolism |
| Glutamate Dehydrogenase | GLUD1/GLUD2 | Mitochondrial | Glutamate + NAD(P)⁺ ↔ α-Ketoglutarate + NAD(P)H + NH₄⁺ | Nitrogen Assimilation, Urea Cycle |
This table summarizes key enzymes involved in the initial steps of nitrogen transfer from alanine.
Biosynthesis of Other Amino Acids from this compound Derived Precursors
The carbon and nitrogen atoms from this compound serve as building blocks for the synthesis of other non-essential amino acids. nih.govaacrjournals.org After transamination of L-alanine, the resulting ¹³C₃-pyruvate can enter the tricarboxylic acid (TCA) cycle. Intermediates from the TCA cycle can then be used to form the carbon backbones of other amino acids like aspartate and glutamate. nih.gov
Simultaneously, the ¹⁵N atom, primarily transferred to glutamate, can be donated in subsequent transamination reactions to synthesize a variety of other amino acids. dacollege.orgbiorxiv.org For example, ¹⁵N-glutamate can react with oxaloacetate to form ¹⁵N-aspartate. Research in pancreatic ductal adenocarcinoma (PDAC) cells using this compound has shown significant labeling from both ¹³C and ¹⁵N in various proteinogenic amino acids, confirming that alanine is a significant source for both carbon and nitrogen in anabolic pathways. nih.govaacrjournals.orgaacrjournals.org
Glutamate as a Central Node in Nitrogen Metabolism
Metabolic tracing studies consistently highlight glutamate as a pivotal hub in nitrogen metabolism. dacollege.orgnih.gov When this compound is introduced into a biological system, the ¹⁵N label is rapidly transferred to α-ketoglutarate to form ¹⁵N-glutamate. dacollege.orgnih.gov
Glutamate then acts as the primary nitrogen donor for the synthesis of most other amino acids and nitrogen-containing compounds through the action of various aminotransferases. dacollege.orgbiorxiv.org It can also be converted to glutamine by glutamine synthetase, another key reaction for nitrogen transport and assimilation. dacollege.orgbiorxiv.org The central role of glutamate is underscored by its ability to collect nitrogen from various amino acids (like alanine) and redistribute it according to the cell's metabolic needs, including for nucleotide synthesis and protein synthesis. nih.gov Metabolic flux analysis using dual-labeled substrates confirms that the flux through glutamate dehydrogenase and other glutamate-related reactions is among the highest in nitrogen metabolism. biorxiv.org
Fatty Acid and Lipid Biosynthesis from Alanine Precursors
The carbon skeleton of alanine, traced using L-Alanine-13C3, is a significant contributor to the biosynthesis of fatty acids and lipids. nih.govaacrjournals.org The pathway begins with the conversion of alanine to pyruvate via transamination. This ¹³C-labeled pyruvate can then enter the mitochondria and be converted to acetyl-CoA by the pyruvate dehydrogenase complex, or to oxaloacetate by pyruvate carboxylase.
Acetyl-CoA is the fundamental two-carbon building block for de novo fatty acid synthesis. oup.comresearchgate.net Citrate, formed from this acetyl-CoA in the TCA cycle, is exported to the cytosol, where it is cleaved by ATP citrate lyase to regenerate acetyl-CoA for use by fatty acid synthase. oup.com Stable isotope tracing studies in cancer cells have demonstrated the incorporation of alanine-derived ¹³C into newly synthesized fatty acids, such as palmitate and stearate. nih.govaacrjournals.orgaacrjournals.org This indicates that under certain metabolic conditions, alanine can be a major fuel source for lipogenesis, contributing to the formation of complex lipids required for cell membranes and energy storage. nih.govoup.com
Table 2: Observed Metabolic Fates of this compound in Pancreatic Cancer Cells
| Labeled Precursor | Metabolic Pathway | Key Intermediate(s) | Labeled End Product(s) |
|---|---|---|---|
| ¹³C₃-Alanine | Central Carbon Metabolism | ¹³C-Pyruvate, ¹³C-Acetyl-CoA, ¹³C-TCA Cycle Intermediates | ¹³C-Amino Acids, ¹³C-Fatty Acids |
This table provides a simplified summary of findings from stable-isotope tracing studies, such as those performed on pancreatic cancer cells, showing the diverse biosynthetic pathways fueled by alanine. nih.govaacrjournals.orgaacrjournals.org
Applications of L Alanine 13c3,15n in Disease Models and Biological Systems
Cancer Metabolism Research
Altered metabolism is a hallmark of cancer, and the study of amino acid utilization in tumors provides crucial insights into their growth and survival strategies. L-Alanine-13C3,15N has emerged as a key tool in this area of research.
Cancer cells exist within a complex tumor microenvironment, where they interact with various cell types and compete for nutrients. nih.gov Stable isotope tracing with this compound has demonstrated that cancer cells actively take up alanine (B10760859) from their surroundings to fuel their metabolic needs. nih.govnih.gov For instance, studies in clear cell renal cell carcinoma have used [13C3,15N1]-alanine to track its uptake and subsequent incorporation into crucial molecules like glutathione, especially under nutrient-stressed conditions such as glucose starvation. aacrjournals.org This highlights the flexibility of cancer cells in utilizing alternative nutrients to survive.
In various cancer models, labeled alanine has been shown to contribute its carbon and nitrogen atoms to a wide array of metabolic pathways. nih.govaacrjournals.org These include the synthesis of other amino acids, intermediates of the tricarboxylic acid (TCA) cycle, and the building blocks of fatty acids. nih.govaacrjournals.org This demonstrates that alanine is not just a component of proteins but also a significant contributor to the bioenergetic and anabolic processes that support rapid tumor growth. nih.gov
The uptake and utilization of alanine, however, can be heterogeneous across different cancer types and even within different cell populations of the same tumor. nih.gov This variability underscores the complexity of tumor metabolism and the importance of detailed metabolic studies using tracers like this compound.
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense stroma that includes pancreatic stellate cells (PSCs). nih.govnih.gov Research has revealed a critical metabolic interplay between PSCs and PDAC cells involving alanine. nih.govnih.gov Using stable-isotope tracing, it was discovered that PSCs can secrete alanine, which is then taken up by PDAC cells to support their growth, particularly in nutrient-poor conditions. escholarship.org
This metabolic crosstalk is orchestrated by the differential expression of specific amino acid transporters. nih.govnih.gov PDAC cells often upregulate the transporter SLC38A2 to increase their alanine uptake, while PSCs utilize transporters like SLC1A4 for alanine exchange. nih.govnih.gov This creates a metabolic niche where the stroma effectively "feeds" the cancer cells. nih.govnih.gov The use of 13C3- and 15N-labeled alanine has been instrumental in quantifying these fluxes and understanding the compartmentalization of alanine metabolism between these two cell types. nih.govaacrjournals.org
The selective expression of transporters like SLC38A2 in PDAC cells presents a potential therapeutic target. nih.gov Inhibiting this transporter could disrupt the supply of alanine to cancer cells, leading to a metabolic crisis and impairing tumor growth. nih.gov
In MYC-driven liver cancer, alanine metabolism has been identified as a significant vulnerability. escholarship.org Mass spectrometry analysis has shown that liver tumors often exhibit a signature of alanine depletion, indicating high consumption rates. escholarship.org In vitro experiments have confirmed that alanine can promote the proliferation and survival of liver cancer cells, especially under low-nutrient conditions. escholarship.org
The key enzyme in this process is glutamic pyruvic transaminase 2 (GPT2), which is specifically expressed in MYC-driven liver tumors and is essential for their ability to utilize alanine. escholarship.org Isotope tracing studies have revealed that alanine catabolism via GPT2 fuels the TCA cycle, as well as the synthesis of other amino acids and nucleotides, all of which are critical for tumor growth. escholarship.org
The dependence of these tumors on GPT2 makes it an attractive therapeutic target. escholarship.org The orally bioavailable compound L-Cycloserine, an inhibitor of GPT2, has shown efficacy in slowing tumor growth in mouse models of liver cancer, highlighting the potential of targeting alanine metabolism as a therapeutic strategy. escholarship.org
Metabolic Niche Formation and Transporter Expression in Pancreatic Ductal Adenocarcinoma (PDAC)
Microbial Metabolism Studies
This compound is also a valuable tool for investigating the metabolic networks of microorganisms. By tracing the paths of carbon and nitrogen, researchers can gain a deeper understanding of microbial physiology and identify pathways that could be targeted for antimicrobial drug development.
Studies in Aerococcus viridans have utilized 13C and 15N NMR spectroscopy to investigate the transport and metabolism of alanine. nih.gov These studies have shown that this bacterium preferentially transports D-alanine over L-alanine from the growth medium. nih.gov The labeled alanine was traced into the cell wall peptidoglycan, a critical structural component of bacteria, as well as into soluble proteins. nih.gov This provides insights into how the bacterium acquires and utilizes alanine for its fundamental cellular processes.
In Mycobacterium bovis BCG, the model organism for Mycobacterium tuberculosis, dual isotopic labeling with 13C and 15N has been used to perform metabolic flux analysis. nih.govembopress.orgbiorxiv.org This powerful technique allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a comprehensive view of the bacterium's metabolic network. nih.govembopress.orgbiorxiv.org
Metabolic flux analysis using this compound and other labeled substrates in M. bovis BCG has provided unprecedented detail about its biosynthetic pathways. nih.govembopress.orgbiorxiv.org These studies have established glutamate (B1630785) as the central hub for nitrogen metabolism in mycobacteria. nih.govembopress.orgbiorxiv.org Nitrogen from sources like ammonium (B1175870) chloride is incorporated into glutamate, which then donates its nitrogen for the synthesis of other amino acids and nucleotides. nih.govembopress.orgbiorxiv.org
By quantifying the flow of carbon and nitrogen through these pathways, researchers can identify critical metabolic nodes and reaction bidirectionalities. nih.govembopress.orgbiorxiv.org This information is vital for understanding how pathogens like M. tuberculosis adapt to different nutrient environments and for the rational design of drugs that target their metabolism. nih.govembopress.org
Alanine Transport and Intracellular Fate in Specific Microorganisms (e.g., Aerococcus viridans, Mycobacterium bovis BCG)
Plant Metabolism Investigations
Stable isotope tracing with this compound has provided significant insights into how plants acquire and utilize nitrogen, a critical nutrient for growth.
Research using dual-labeled alanine, including the uniformly labeled this compound, has confirmed that plant roots can absorb intact amino acids directly from their environment. frontiersin.orgnih.gov This method is crucial for distinguishing between the uptake of the whole amino acid versus the uptake of nitrogen released into the soil after microbial breakdown (mineralization) of the amino acid. frontiersin.org
In a study on cucumber (Cucumis sativus) seedlings, researchers used this compound to trace the fate of absorbed alanine. frontiersin.orgnih.gov The results demonstrated that while intact alanine is taken up by the roots, it is rapidly metabolized. nih.gov The carbon and nitrogen from the labeled alanine were found incorporated into other amino acids, primarily glutamine, glutamate, asparagine, and aspartate. nih.gov This indicates a swift integration of alanine-derived nutrients into the plant's central nitrogen and carbon metabolism. nih.gov Further studies have shown that within hours of application, the labeled atoms from alanine can be detected in compounds like succinic acid and glutamine, highlighting its role in nutrient transport and metabolic processing in roots.
Table 1: Metabolic Fate of this compound in Cucumber Roots
| Parameter | Finding | Citation |
|---|---|---|
| Uptake Form | Intact alanine is taken up by the roots. | nih.gov |
| Metabolic Rate | Alanine is rapidly metabolized post-uptake. | nih.gov |
| Primary Metabolites Formed | Glutamine, Glutamate, Asparagine, Aspartate | nih.gov |
| Other Metabolites Detected | Succinic acid |
L-Alanine is a precursor for various specialized compounds in plants, including the unique amino acid L-theanine, which is responsible for the characteristic taste of tea (Camellia sinensis). For a long time, it was believed that L-alanine was first converted to ethylamine (B1201723), a key building block of L-theanine.
However, a pivotal study using stable isotope-labeled L-alanine challenged this long-held view. acs.org By feeding labeled alanine to tea plants and tracing its metabolic fate, researchers discovered that L-alanine is not a direct precursor of ethylamine in vivo. acs.org Instead, the study revealed that L-alanine is first converted into L-glutamate. This L-glutamate then participates in the biosynthesis of L-theanine. acs.org This finding corrected a significant step in the understanding of this important biosynthetic pathway, clarifying that L-alanine contributes to L-theanine formation via an indirect route involving glutamate. acs.org
Alanine Transport and Metabolism in Plant Roots
In Vivo and In Vitro Metabolic Studies Across Diverse Biological Models
The application of this compound extends beyond plant biology into animal and cellular models, where it is used to unravel metabolic reprogramming in health and disease.
In mammals, the liver is a central hub for metabolism, and alanine plays a key role in the glucose-alanine cycle. This cycle facilitates the transport of nitrogen from peripheral tissues, like muscle, to the liver. escholarship.org In the liver, alanine is converted back to pyruvate (B1213749), which can be used to synthesize glucose (a process called gluconeogenesis), and its nitrogen is safely disposed of as urea (B33335). escholarship.org
Studies using ¹³C-labeled L-alanine in rats have investigated the metabolic pathways of alanine in the liver under conditions that promote gluconeogenesis. nih.gov These tracer experiments have allowed researchers to quantify the relative activities of key enzymes involved in pyruvate metabolism. For instance, it was found that labeled alanine enters the tricarboxylic acid (TCA) cycle predominantly through the enzyme pyruvate carboxylase rather than pyruvate dehydrogenase. nih.gov Such in vivo studies are critical for understanding how the liver regulates glucose production and amino acid metabolism, processes that are often dysregulated in diseases like diabetes. escholarship.orgnih.gov
Table 2: Key Metabolic Flux Ratios in Rat Liver Determined by ¹³C-Alanine Tracing
| Metabolic Pathway Comparison | Flux Ratio | Significance | Citation |
|---|---|---|---|
| Pyruvate Dehydrogenase vs. Pyruvate Carboxylase | ~28% | Indicates pyruvate is preferentially used for gluconeogenesis over oxidation in the TCA cycle. | nih.gov |
| Phosphoenolpyruvate (B93156) Kinase vs. Flux to Glucose | ~42% | Shows a significant portion of phosphoenolpyruvate is cycled back rather than directly forming glucose. | nih.gov |
In vitro studies using cell cultures are fundamental to understanding the metabolic requirements of specific cell types, particularly cancer cells. mdpi.com Cancer cells are known to reprogram their metabolism to support rapid growth and proliferation. mdpi.com this compound is used in these studies to trace how cancer cells utilize alanine. nih.govaacrjournals.org
For example, in pancreatic ductal adenocarcinoma (PDAC) cell lines, tracing experiments with this compound have shown that alanine is a significant contributor to both energy production and the synthesis of new biomass. nih.govaacrjournals.org The labeled carbon and nitrogen from alanine were incorporated into a wide array of molecules, including other amino acids, intermediates of the TCA cycle, and fatty acids. nih.govaacrjournals.org These studies have revealed that PDAC cells often express a specific mitochondrial enzyme, GPT2, which allows them to efficiently use alanine to fuel the TCA cycle. nih.govaacrjournals.org This detailed metabolic profiling helps identify unique metabolic dependencies in cancer cells that could be targeted for therapy. nih.govaacrjournals.org
Table 3: Compounds Mentioned in this Article
| Compound Name | |
|---|---|
| This compound | |
| L-Alanine | |
| Asparagine | |
| Aspartate | |
| Ethylamine | |
| Fatty Acids | |
| Glucose | |
| Glutamate | |
| Glutamine | |
| L-Glutamate | |
| L-Theanine | |
| Phosphoenolpyruvate | |
| Pyruvate | |
| Succinic acid |
Advanced Research Considerations and Future Directions in L Alanine 13c3,15n Research
Integration of Multi-Omics Data for Comprehensive Metabolic Understanding
The use of L-Alanine-13C3,15N is moving beyond standalone metabolomic analyses to become a key component of integrated multi-omics approaches. shoko-sc.co.jp By combining stable isotope tracing with genomics, transcriptomics, and proteomics, researchers can construct a more holistic picture of metabolic regulation. For example, a multi-omics analysis of an agroecosystem used [13C3,15N]-L-alanine to quantify hot water-soluble alanine (B10760859) in soil, revealing its significant role in increasing crop yield. pnas.org This integrated approach demonstrated that alanine, an organic nitrogen source, could directly increase plant biomass. pnas.org
This integration allows for the correlation of metabolic flux data, obtained through this compound tracing, with gene expression and protein abundance. shoko-sc.co.jp This can reveal how genetic variations or changes in gene expression impact metabolic pathways. Such comprehensive datasets are crucial for understanding complex biological systems and the underlying mechanisms of disease pathogenesis. otsuka.co.jpeurisotop.com
Development of Computational Models for Isotope Tracing Data Analysis
The increasing complexity of data generated from this compound tracing experiments necessitates the development of sophisticated computational models for analysis. nih.gov These models are essential for accurately calculating metabolic fluxes and understanding the redistribution of labeled atoms through various pathways.
Recent advancements include the development of Bayesian multi-model ¹³C¹⁵N-metabolic flux analysis (MFA). nih.gov This method allows for the simultaneous quantification of intracellular carbon and nitrogen metabolic fluxes, providing a more complete picture of cellular metabolism. nih.gov Software tools like IsoCorrectoR have also been developed to correct for natural isotope abundance and tracer impurity in mass spectrometry data, which is crucial for obtaining accurate results in experiments using multiple tracers like ¹³C and ¹⁵N. uni-regensburg.de These computational tools are critical for resolving discrepancies in metabolic flux data that can arise from issues like isotopic dilution or compartmentalized metabolism.
Emerging Applications in Systems Biology and Precision Medicine
The ability to trace metabolic pathways with high precision has positioned this compound as a powerful tool in systems biology and the burgeoning field of precision medicine. otsuka.co.jpeurisotop.com By elucidating how metabolic pathways are altered in disease states, researchers can identify potential biomarkers for diagnosis and prognosis. otsuka.co.jpeurisotop.com
In cancer research, for instance, stable isotope tracing is used to monitor metabolic reprogramming, a hallmark of cancer. nih.gov Tracing the metabolism of labeled substrates like L-alanine can provide valuable insights into altered metabolic fluxes and aberrant pathways associated with various diseases. nih.gov This knowledge is being applied in clinical trials to characterize disease progression and treatment responses. nih.gov The use of stable isotope-labeled compounds is a key component in mass spectrometry-based approaches aimed at improving precision medicine through the screening of candidate biomarkers. otsuka.co.jpeurisotop.com
Challenges and Methodological Advancements in Stable Isotope Labeling Studies
Despite the power of stable isotope labeling, several challenges remain. The synthesis of labeled compounds like this compound can be complex and costly. shoko-sc.co.jp Furthermore, the experimental design and data analysis require careful consideration of factors such as the choice of tracer, cell culture conditions, and the potential for isotope scrambling. nih.govresearchgate.net
Methodological advancements are continuously being made to address these challenges. These include the development of new and more efficient methods for synthesizing stable isotope-labeled amino acids. creative-peptides.com In analytical chemistry, advancements in mass spectrometry instrumentation and bioinformatic tools have significantly enhanced the capabilities of MS-based 'omics research. otsuka.co.jpeurisotop.com For example, high-resolution mass spectrometry can resolve the mass difference between ¹³C and ¹⁵N isotopes, which is critical for dual-labeling experiments. uni-regensburg.de
Potential for Novel Therapeutic Target Identification through this compound Tracing
A significant future direction for this compound research lies in its potential for identifying novel therapeutic targets. By mapping the metabolic pathways that are essential for the survival and proliferation of cancer cells or pathogens, researchers can pinpoint specific enzymes or transporters that could be targeted by new drugs. aacrjournals.org
For example, studies on pancreatic ductal adenocarcinoma (PDAC) have used ¹³C₃-alanine and ¹⁵N-alanine to map the contributions of alanine to intracellular metabolism, identifying critical amino acid transporters that could be exploited therapeutically. aacrjournals.org The ability to quantify both carbon and nitrogen fluxes simultaneously provides a deeper understanding of the interplay between different metabolic pathways, which is crucial for identifying effective drug targets. nih.gov As our understanding of metabolic dysregulation in disease grows, so too will the opportunities for targeted therapeutic intervention informed by stable isotope tracing.
Q & A
Q. How can L-Alanine-13C3,15N^{13}\text{C}_3,^{15}\text{N}13C3,15N be utilized as a tracer in metabolic flux analysis (MFA)?
L-Alanine- is integrated into MFA by introducing it into biological systems (e.g., cell cultures, zebrafish embryos) to track isotopic enrichment in downstream metabolites. For example, in zebrafish studies, 2 nL of 420 mM isotopically labeled alanine was injected into embryos, followed by mass spectrometry (MS) to quantify and incorporation into metabolic intermediates like pyruvate or glutamate . The use of internal standards (e.g., certified amino acid mixes containing L-Alanine-) ensures precise calibration and minimizes matrix effects during MS analysis .
Q. What are the critical steps in preparing L-Alanine- for experimental use?
- Dilution : Adjust concentrations to match physiological conditions (e.g., 420 mM in deionized water) .
- pH Adjustment : For stability, use buffers like HEPES (100 mM, pH 7.5) to maintain solubility and prevent degradation .
- Storage : Store at -20°C in airtight containers to prevent isotopic exchange or contamination .
Q. What safety protocols are recommended for handling this compound^{13}\text{C}_3,^{15}\text{N}13C3,15N in laboratory settings?
While the compound is not classified as hazardous under GHS, standard precautions include:
- Avoiding release into sewers or groundwater.
- Using mechanical methods (e.g., vacuuming) for spill containment .
- Storing according to manufacturer guidelines (e.g., -20°C, desiccated) to maintain isotopic integrity .
Advanced Research Questions
Q. How can researchers address isotopic interference or matrix effects when measuring 15N^{15}\text{N}15N enrichment in complex biological samples?
Advanced methods include:
- Chromatographic Separation : Use porous graphitic carbon (PGC) columns to isolate L-Alanine- from interfering compounds prior to LC-IRMS analysis .
- Online Reduction Systems : Convert nitrogen oxides to N via thermal copper reactors to improve signal specificity .
- Frequent Calibration : Address instrument drift by interspersing samples with certified reference materials (e.g., algal amino acid mixes) .
Q. What statistical considerations are critical for designing 15N^{15}\text{N}15N-tracer experiments in ecosystem studies?
Key factors include:
- Sampling Optimization : Balance spatial/temporal resolution with budget constraints (e.g., stratified random sampling for soil or vegetation) .
- Tracer Recovery Calculations : Account for isotopic dilution using mass-balance equations to quantify assimilation vs. loss pathways .
- Error Propagation : Use Monte Carlo simulations to estimate uncertainties in δ measurements, especially in low-enrichment systems (<5‰) .
Q. How can L-Alanine- be integrated into multi-isotope models to study trophic interactions or ecosystem dynamics?
- Compound-Specific Isotope Analysis (CSIA) : Pair δ and δ data from amino acids to disentangle dietary vs. metabolic contributions in food webs .
- Bulk-to-Specific Correction : Normalize bulk δ values using species-specific isotopic offsets (e.g., diatom-bound vs. bulk sediment δ) to reduce bias in paleoceanographic reconstructions .
Methodological Tables
Key Challenges and Solutions
- Isotopic Exchange : Minimize by avoiding prolonged exposure to aqueous environments at high temperatures .
- Species-Specific Variability : Validate δ offsets in model organisms before extrapolating to ecosystems .
- Instrument Maintenance : Replace copper reactors frequently in LC-IRMS systems to sustain reduction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
